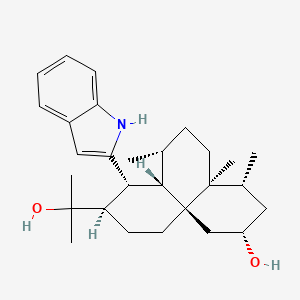

10,11-Dihydro-24-hydroxyaflavinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H41NO2 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |

InChI |

InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21-,24-,25+,27+,28+/m1/s1 |

InChI Key |

ZNPZDEJOIANYNU-BMBFZTKFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@@H](C[C@@]23[C@@H]1[C@H]([C@@H](CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |

Canonical SMILES |

CC1CCC2(C(CC(CC23C1C(C(CC3)C(C)(C)O)C4=CC5=CC=CC=C5N4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole (B1671886) diterpenoid, 10,11-Dihydro-24-hydroxyaflavinine. It covers the chemical properties, biological activity, and methodologies for its isolation, catering to the needs of researchers in natural product chemistry, entomology, and drug discovery.

Introduction

This compound is a naturally occurring indole diterpenoid, a class of secondary metabolites known for their complex chemical structures and diverse biological activities.[1][2] This compound is a metabolite produced by fungi, notably Aspergillus flavus and Eupenicillium crustaceum.[3] As a member of the aflavinine family, it is recognized for its insecticidal properties, making it a subject of interest for the development of novel pest management agents.[3]

Chemical and Physical Properties

This compound is a complex molecule with a polycyclic structure characteristic of indole diterpenoids. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C28H41NO2 | [3] |

| Molecular Weight | 423.63 g/mol | [3] |

| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | [3] |

| Synonyms | 10,23,24,25-Tetrahydro-24-hydroxyaflavinine | [1] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform | [3] |

Biological Activity and Data Presentation

The following table summarizes the anti-insectan activity of 10,23-dihydro-24,25-dehydroaflavinine , an aflavinine analog isolated from Eupenicillium crustaceum. This data is derived from dietary assays against two insect species.

| Compound | Insect Species | Concentration (ppm) | Effect | Source |

| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea (Corn earworm) | ~3000 | 79% reduction in weight gain | [1] |

| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus (Dried fruit beetle) | ~3000 | 42% reduction in feeding rate | [1] |

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, the known neurotoxic effects of many indole diterpenoids in insects suggest a likely mechanism of action involving the disruption of normal nerve function.[2] This could involve the modulation of ion channels, such as GABA-gated chloride channels or glutamate-gated chloride channels, which are critical for neurotransmission in insects. Disruption of these channels can lead to paralysis and death.

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of aflavinine compounds, adapted from the procedures described by Wang et al. (1995) for the isolation of 10,23,24,25-tetrahydro-24-hydroxyaflavinine from Eupenicillium crustaceum.

Fungal Fermentation and Extraction

References

An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine: A Secondary Metabolite from Aspergillus flavus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid secondary metabolite produced by the fungus Aspergillus flavus. This document consolidates available data on its physicochemical properties, spectroscopic characterization, isolation and purification methodologies, and biological activity. Detailed experimental protocols are provided to facilitate further research and development. Additionally, a putative biosynthetic pathway is proposed and visualized, offering a framework for future studies into its metabolic origin and potential for synthetic biology applications.

Introduction

Aspergillus flavus is a ubiquitous fungus known for its production of a diverse array of secondary metabolites, some of which, like aflatoxins, are potent mycotoxins with significant impacts on agriculture and human health. Beyond these well-studied compounds, A. flavus also produces a variety of other bioactive molecules, including a class of indole diterpenoids known as aflavinines. This compound is a member of this class, exhibiting notable insecticidal properties. This guide serves as a technical resource for researchers interested in the chemistry, biology, and potential applications of this fungal metabolite.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The available data is summarized below for easy reference.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₈H₄₁NO₂ | |

| Molecular Weight | 423.63 g/mol | |

| CAS Number | 171569-81-6 | |

| Appearance | Amorphous solid | [1] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | [1] |

Spectroscopic Data

High-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for the definitive identification of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | br s | 1H | NH |

| 7.58 | d, J=7.8 Hz | 1H | Ar-H |

| 7.31 | d, J=7.8 Hz | 1H | Ar-H |

| 7.12 | t, J=7.8 Hz | 1H | Ar-H |

| 7.08 | t, J=7.8 Hz | 1H | Ar-H |

| 6.55 | s | 1H | Ar-H |

| 4.05 | m | 1H | CH-O |

| 3.45 | dd, J=11.0, 4.5 Hz | 1H | CH |

| 1.35 | s | 3H | CH₃ |

| 1.25 | s | 3H | CH₃ |

| 1.18 | s | 3H | CH₃ |

| 0.95 | d, J=6.5 Hz | 3H | CH₃ |

| 0.88 | d, J=6.5 Hz | 3H | CH₃ |

Note: ¹³C NMR and high-resolution mass spectrometry data for this compound are not explicitly available in the reviewed literature. The data presented here is based on the reported values for a closely related analogue, and further experimental verification is recommended.

Experimental Protocols

Isolation and Purification of Aflavinine Derivatives from Aspergillus flavus Sclerotia

This protocol is adapted from the methodology described by Gloer et al. (1988) for the isolation of aflavinine derivatives.

Workflow for Isolation and Purification

Caption: Isolation and purification workflow for aflavinine derivatives.

Methodology:

-

Fungal Culture and Sclerotia Production: Aspergillus flavus (e.g., NRRL 6541) is cultured on autoclaved, moistened corn kernels in the dark at 25-30°C for 4-6 weeks to induce the formation of sclerotia.

-

Extraction: The mature, air-dried sclerotia are ground to a fine powder. The powder is then exhaustively extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to reversed-phase flash chromatography on a C₁₈ silica gel column. A stepwise gradient of methanol in water is typically used for elution, starting from a low concentration of methanol and gradually increasing it.

-

Bioassay-Guided Fractionation: The collected fractions are monitored by thin-layer chromatography (TLC) and/or tested for insecticidal activity to identify the fractions containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC) Purification: The bioactive fractions are pooled, concentrated, and further purified by reversed-phase HPLC on a C₁₈ column. An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to achieve separation of the individual aflavinine derivatives.

-

Compound Identification: The purified this compound is identified by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Insecticidal Bioassay

The following protocol is based on the anti-insectan assays described by Wang et al. (1995).[1]

Workflow for Insecticidal Bioassay

Caption: Workflow for the insecticidal bioassay of this compound.

Methodology:

-

Test Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). Serial dilutions are made to obtain the desired test concentrations.

-

Diet Preparation: An artificial diet appropriate for the test insect (e.g., corn earworm - Helicoverpa zea, or dried fruit beetle - Carpophilus hemipterus) is prepared. The test compound solution is incorporated into the diet to achieve the final desired concentrations. A control diet is prepared by adding only the solvent to the diet.

-

Bioassay Setup: A single larva is placed in a small container (e.g., a well of a multi-well plate) containing a pre-weighed amount of the treated or control diet. A sufficient number of replicates are set up for each concentration and the control.

-

Incubation: The containers are maintained in a controlled environment with appropriate temperature, humidity, and photoperiod for the specific insect species.

-

Data Collection: Larval mortality is recorded daily. After a set period (e.g., 7 days), the surviving larvae are weighed, and the amount of consumed diet is determined.

-

Data Analysis: The data is used to calculate parameters such as the percentage of mortality, growth inhibition, and feeding deterrence. Dose-response curves can be generated to determine LC₅₀ or IC₅₀ values.

Table 3: Reported Insecticidal Activity of this compound [1]

| Test Organism | Concentration (ppm) | Effect |

| Helicoverpa zea | ~3000 | 79% reduction in weight gain |

| Carpophilus hemipterus | ~3000 | 42% reduction in feeding rate |

Biosynthesis

The biosynthesis of aflavinines, as indole diterpenoids, is proposed to follow the general pathway for this class of compounds in fungi. This involves the convergence of the indole and terpenoid biosynthetic pathways.

Putative Biosynthetic Pathway

The proposed pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from the mevalonate (B85504) pathway and the production of indole-3-glycerol phosphate (B84403) from the shikimate pathway. A key step is the prenylation of the indole moiety, followed by a series of cyclizations and oxidative modifications to form the complex polycyclic structure of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

This proposed pathway is based on the well-characterized biosynthesis of other indole diterpenoids, such as paxilline. The specific enzymes involved in the later tailoring steps leading to this compound in A. flavus have yet to be elucidated.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel insecticides. This technical guide has summarized the current knowledge on this molecule, providing a foundation for future research. Key areas for future investigation include:

-

Complete Spectroscopic Characterization: Obtaining and reporting the full ¹³C NMR and high-resolution mass spectrometry data is essential for unambiguous identification and for facilitating synthetic efforts.

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific genes and enzymes involved in the biosynthesis of this compound will enable its production through metabolic engineering and provide insights into the metabolic diversity of A. flavus.

-

Mode of Action Studies: Investigating the specific molecular targets and mechanisms by which this compound exerts its insecticidal effects will be crucial for its potential development as a biopesticide.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

By addressing these research gaps, the full potential of this compound as a valuable natural product can be realized.

References

The Enigmatic Path to a Fungal Bioactive: An In-depth Technical Guide to the Biosynthesis of 10,11-Dihydro-24-hydroxyaflavinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is a member of the aflavinine class of indole (B1671886) diterpenoid secondary metabolites produced by various fungal species, notably those belonging to the genus Aspergillus. These compounds have garnered interest due to their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway, detailing the key enzymatic steps, and presenting generalized experimental protocols for pathway elucidation. While the complete enzymatic cascade is yet to be fully elucidated, this guide synthesizes the current knowledge on indole diterpenoid biosynthesis to propose a putative pathway for this compound.

Introduction to Aflavinines and this compound

Indole diterpenoids (IDTs) are a structurally diverse class of fungal natural products characterized by a common core derived from an indole moiety and a diterpene unit. The aflavinine subgroup of IDTs is produced by several Aspergillus species and is known for its complex, polycyclic architecture. This compound is a modified aflavinine derivative, distinguished by the saturation of the C10-C11 double bond and a hydroxyl group at the C-24 position. These structural modifications can significantly impact the biological activity of the molecule.

The Core Biosynthetic Pathway: From Primary Metabolites to the Aflavinine Scaffold

The biosynthesis of all indole diterpenoids commences from two primary metabolic precursors: indole-3-glycerol phosphate (B84403) (IGP) , an intermediate in the tryptophan biosynthesis pathway, and geranylgeranyl diphosphate (B83284) (GGPP) , a product of the mevalonate (B85504) pathway.

The initial committed step involves the prenylation of the indole moiety of IGP with GGPP. This reaction is catalyzed by an indole diterpene synthase (prenyltransferase) , resulting in the formation of 3-geranylgeranylindole (3-GGI) .

Following the formation of the linear precursor 3-GGI, a series of complex cyclization reactions occur to generate the characteristic polycyclic core of aflavinine. This transformation is a critical step in defining the structural identity of the final molecule. Recent studies have revealed that the cyclization of 3-GGI to the aflavinine scaffold is catalyzed by a specialized indole diterpene cyclase (IDTC) . Notably, it has been suggested that the genes for aflavinine biosynthesis may not be organized in a canonical contiguous gene cluster, a common feature for many fungal secondary metabolite pathways.

Proposed Tailoring Steps to this compound

Once the core aflavinine structure is formed, a series of tailoring reactions are necessary to yield this compound. These modifications are typically catalyzed by enzymes such as reductases and monooxygenases.

Reduction of the C10-C11 Double Bond

The saturation of the double bond between carbons 10 and 11 is a key modification. This reduction is likely catalyzed by a reductase , possibly a member of the short-chain dehydrogenase/reductase (SDR) superfamily or a flavin-dependent reductase. These enzymes utilize cofactors such as NADPH or FADH2 to facilitate the addition of hydrogen across the double bond.

Hydroxylation at the C-24 Position

The final step in the proposed pathway is the introduction of a hydroxyl group at the C-24 position. This stereo- and regio-specific oxidation is characteristic of cytochrome P450 monooxygenases (CYPs) . These heme-thiolate enzymes are well-known for their role in the late-stage modification of complex natural products in fungi, often introducing hydroxyl groups to enhance solubility and biological activity.

Data Presentation: Proposed Enzymatic Reactions

The following table summarizes the proposed enzymatic steps in the biosynthesis of this compound. It is important to note that specific enzymes for the later steps have not yet been definitively characterized, and the enzyme classes listed are based on known biochemistry of similar transformations.

| Step | Precursor | Product | Proposed Enzyme Class |

| 1 | Indole-3-glycerol phosphate + Geranylgeranyl diphosphate | 3-Geranylgeranylindole (3-GGI) | Indole Diterpene Synthase (Prenyltransferase) |

| 2 | 3-Geranylgeranylindole (3-GGI) | Aflavinine Core | Indole Diterpene Cyclase (IDTC) |

| 3 | Aflavinine Core | 10,11-Dihydroaflavinine | Reductase (e.g., SDR) |

| 4 | 10,11-Dihydroaflavinine | This compound | Cytochrome P450 Monooxygenase |

Experimental Protocols

The elucidation of fungal secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Heterologous Expression of a Putative Biosynthetic Gene in a Fungal Host

This protocol describes the process of expressing a candidate gene in a well-characterized fungal host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to determine its function.

1. Gene Identification and Cloning:

- Identify the putative biosynthetic gene (e.g., a cytochrome P450 gene) from the genome sequence of the producing fungus.

- Design primers to amplify the full-length open reading frame (ORF) from fungal cDNA.

- Perform PCR amplification and clone the gene into a suitable fungal expression vector containing a strong, inducible promoter and a selectable marker.

2. Fungal Transformation:

- Prepare protoplasts from the host fungal strain.

- Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

- Select for transformants on appropriate selection media.

3. Cultivation and Metabolite Extraction:

- Inoculate the transformed fungal strain in a suitable liquid medium.

- Induce gene expression at the appropriate growth phase.

- After a period of incubation, harvest the fungal mycelium and the culture broth.

- Extract the secondary metabolites from the mycelium and broth using an organic solvent (e.g., ethyl acetate).

4. Metabolite Analysis:

- Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) to compare the metabolite profile of the transformant with that of a control strain (transformed with an empty vector).

- Identify new peaks in the transformant's chromatogram.

- Characterize the structure of the novel metabolite using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Enzyme Assay for a Putative Cytochrome P450 Monooxygenase

This protocol outlines a general procedure to test the activity of a purified P450 enzyme with its predicted substrate.

1. Heterologous Protein Expression and Purification:

- Clone the codon-optimized P450 gene into a bacterial expression vector (e.g., pET vector).

- Transform the vector into an E. coli expression host (e.g., BL21(DE3)).

- Induce protein expression with IPTG.

- Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA).

- Also, express and purify a corresponding cytochrome P450 reductase (CPR), which is essential for P450 activity.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Purified P450 enzyme

- Purified CPR

- The putative substrate (e.g., 10,11-Dihydroaflavinine)

- NADPH as a cofactor

- A suitable buffer (e.g., phosphate buffer, pH 7.4)

- Incubate the reaction at an optimal temperature (e.g., 28-37 °C) for a defined period.

- Quench the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

3. Product Analysis:

- Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the hydroxylated product.

- Compare the retention time and mass spectrum of the product with an authentic standard of this compound, if available.

Visualization of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for heterologous expression and gene function analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi is a complex process involving a series of enzymatic reactions, starting from primary metabolites and proceeding through a key cyclized intermediate to the final tailored product. While the general outline of the pathway can be inferred from our knowledge of other indole diterpenoids, the specific enzymes responsible for the final reduction and hydroxylation steps remain to be definitively identified and characterized. Future research, employing the genetic and biochemical techniques outlined in this guide, will be crucial to fully elucidate this fascinating biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide insights into the chemical logic of fungal natural product biosynthesis but also pave the way for the engineered production of novel aflavinine derivatives with potentially enhanced therapeutic properties.

An In-Depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available data, including detailed experimental protocols where accessible, to facilitate further investigation and application of this compound.

Chemical Structure and Properties

This compound, also referred to in some literature as 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is a member of the aflavinine class of indole diterpenoids.[1] Its core structure consists of a complex polycyclic system fused to an indole moiety.

Chemical Structure:

Caption: Simplified block diagram of the core structural features of this compound.

Physicochemical Properties:

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁NO₂ | [1] |

| Molecular Weight | 423.63 g/mol | [1] |

| CAS Number | 171569-81-6 | [1] |

| Appearance | Powder | [1] |

| Purity | >98% (commercially available) | [1] |

| Solubility | Soluble in Chloroform | [1] |

| Storage | Store at -20°C | [1] |

Isolation and Synthesis

Natural Source and Isolation:

This compound is a natural product that can be isolated from the ascostromata of Eupenicillium crustaceum.[1] It has also been identified as a metabolite of the fungus Aspergillus flavus.[1]

Experimental Protocol: General Isolation of Aflavinine Analogs from Eupenicillium crustaceum

Caption: A generalized workflow for the isolation and purification of this compound from its fungal source.

Spectroscopic Data

Detailed NMR and mass spectrometry data are crucial for the unambiguous identification of this compound. While specific spectra for this compound are not widely published, the following tables outline the expected chemical shifts for key structural features based on related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted):

| Proton Environment | Expected Chemical Shift (ppm) |

| Indole N-H | 7.5 - 8.5 |

| Aromatic Protons (Indole Ring) | 6.5 - 7.5 |

| Aliphatic Protons (Diterpenoid Core) | 0.8 - 3.5 |

| Protons adjacent to Hydroxyl Groups | 3.0 - 4.5 |

| Methyl Protons | 0.7 - 1.5 |

¹³C NMR Spectroscopy (Predicted):

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbons (Indole Ring) | 100 - 140 |

| Carbonyl Carbon (if present in related structures) | 190 - 220 |

| Carbons bearing Hydroxyl Groups | 60 - 80 |

| Aliphatic Carbons (Diterpenoid Core) | 10 - 60 |

| Methyl Carbons | 10 - 25 |

Mass Spectrometry:

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight of 423.63. The fragmentation pattern would likely involve losses of water (H₂O) from the hydroxyl groups and characteristic cleavages of the polycyclic diterpenoid core.

Biological Activity and Signaling Pathways

Insecticidal Properties:

This compound has been reported to exhibit insecticidal properties.[1] The broader class of aflavinine analogs has shown anti-insectan activity against various pests.[1]

Experimental Protocol: General Insecticidal Bioassay

A variety of bioassays can be employed to evaluate the insecticidal activity of a compound. A common method is the diet incorporation assay. The following is a conceptual workflow for such an experiment.

Caption: A conceptual workflow for a diet incorporation insecticidal bioassay.

Potential Signaling Pathway Involvement:

While the specific signaling pathways modulated by this compound have not been elucidated, other indole diterpenoids have been shown to interact with various cellular targets. For instance, some members of this class are known to affect ion channels. Furthermore, given the diverse biological activities of natural products, it is plausible that this compound could interact with key signaling cascades. One such pathway that is often implicated in cell survival, proliferation, and metabolism is the PI3K/Akt pathway. Future research could explore whether this compound exerts its effects through modulation of this or other critical signaling networks.

Caption: A hypothetical interaction of this compound with the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is an intriguing natural product with established insecticidal properties. This guide has summarized its known chemical and physical characteristics. However, to fully unlock its therapeutic or agrochemical potential, further in-depth research is required. Key areas for future investigation include:

-

Detailed Spectroscopic Analysis: Comprehensive 1D and 2D NMR studies, along with high-resolution mass spectrometry, are needed to create a complete and publicly available dataset for this compound.

-

Elucidation of Mechanism of Action: Research should focus on identifying the specific molecular targets and signaling pathways through which this compound exerts its insecticidal effects.

-

Broader Biological Screening: A comprehensive screening of this compound against a wider range of biological targets, including cancer cell lines, microbial pathogens, and various enzyme and receptor systems, could reveal novel therapeutic applications.

-

Total Synthesis: The development of an efficient total synthesis route would provide a reliable supply of the compound for extensive biological evaluation and the generation of analogs with potentially improved activity and properties.

By addressing these research gaps, the scientific community can build upon the current knowledge and potentially translate the promising biological activity of this compound into valuable applications.

References

Unveiling the Spectroscopic Signature of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data for 10,11-Dihydro-24-hydroxyaflavinine, a notable anti-insectan metabolite. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols utilized for its characterization. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound, first identified from the ascostromata of Eupenicillium crustaceum, relies on a combination of one- and two-dimensional NMR techniques and mass spectrometry. The data presented here is foundational for the verification and further investigation of this indole (B1671886) diterpenoid.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula and provides insights into the compound's structure through fragmentation analysis.

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 424.3216 | 424.3215 | C₂₈H₄₂NO₂ |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule. The assignments are based on a comprehensive analysis of COSY, HMQC, and HMBC correlations.

| Position | ¹³C (δ) | ¹H (δ, mult, J in Hz) |

| 2 | 40.2 | 1.65 (m), 1.85 (m) |

| 3 | 18.9 | 1.40 (m), 1.55 (m) |

| 4 | 34.5 | - |

| 5 | 53.1 | 1.95 (m) |

| 6 | 21.7 | 1.50 (m), 1.60 (m) |

| 7 | 40.8 | 1.75 (m) |

| 8 | 49.2 | 3.15 (d, 10.5) |

| 9 | 57.1 | - |

| 10 | 38.1 | 1.90 (m) |

| 11 | 29.8 | 1.25 (m), 1.45 (m) |

| 12 | 121.2 | 7.30 (d, 8.0) |

| 13 | 125.8 | - |

| 14 | 118.0 | 7.05 (t, 7.5) |

| 15 | 119.5 | 7.10 (t, 7.5) |

| 16 | 111.2 | 7.55 (d, 8.0) |

| 17 | 136.4 | - |

| 18 | 109.8 | 6.80 (s) |

| 19 | 138.2 | - |

| 20 | 34.2 | - |

| 21 | 28.1 | 1.20 (s) |

| 22 | 22.0 | 1.15 (s) |

| 23 | 42.1 | 2.10 (m) |

| 24 | 71.3 | 3.80 (dd, 10.0, 5.0) |

| 25 | 29.9 | 1.25 (s) |

| 26 | 26.8 | 1.30 (s) |

| 27 | 15.2 | 0.85 (d, 7.0) |

| 28 | 16.5 | 0.95 (d, 7.0) |

| NH | - | 8.10 (br s) |

Table 2: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following outlines the methodologies for the isolation and characterization of this compound.

Isolation and Purification

The process of obtaining pure this compound from its natural source involves several key steps, as illustrated in the workflow below.

The Role of 10,11-Dihydro-24-hydroxyaflavinine in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid secondary metabolite produced by various fungal species, notably from the genera Aspergillus and Eupenicillium. As a member of the aflavinine class of compounds, it is recognized for its significant anti-insectan properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its role in fungal metabolism, its biosynthesis, and the methodologies employed in its study. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, the indole (B1671886) diterpenes represent a significant class of natural products characterized by a common core structure derived from geranylgeranyl diphosphate (B83284) and an indole moiety. This compound, a metabolite of fungi such as Aspergillus flavus and Eupenicillium crustaceum, has garnered interest for its potential as a biopesticide due to its anti-insectan activity.[1] Understanding its role in the producing organism's metabolism and its biosynthetic pathway is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This guide synthesizes the available data on this compound and related compounds, offering insights into its study and potential applications.

Physicochemical Properties and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from closely related aflavinine analogs and the producing fungi provide valuable context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁NO₂ | [2] |

| Molecular Weight | 423.63 g/mol | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform | [2] |

Table 2: Production of Aflavinine Analogs in Fungal Cultures

| Fungal Strain | Compound | Yield | Source |

| Eupenicillium crustaceum NRRL 3332 | 10,23-dihydro-24,25-dehydroaflavinine | ~2.8 mg/g of dry ascostromata | |

| Aspergillus flavus | Aflatrem | Not specified | |

| Penicillium paxilli | Paxilline | Not specified |

Note: The yield of this compound is expected to be in a similar range to its analogs, but this requires experimental verification.

Biosynthesis and Regulation in Fungal Metabolism

The biosynthesis of this compound is believed to follow the general pathway for indole diterpenes. This complex process begins with the synthesis of a paspaline (B1678556) core, which is then modified by a series of enzymatic reactions to produce the diverse range of aflavinine structures.

Proposed Biosynthetic Pathway

The biosynthesis is initiated from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A core set of genes, homologous to the well-characterized pax genes in Penicillium paxilli, is responsible for the assembly of the initial indole-diterpene skeleton. Subsequent modifications, such as hydroxylations and dihydro-formations, are catalyzed by enzymes like cytochrome P450 monooxygenases and FAD-dependent monooxygenases, leading to the final structure of this compound.

Regulation of Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in fungi. This regulation occurs at multiple levels, from pathway-specific transcription factors to global regulators that respond to environmental cues. In fungi of the Penicillium and Aspergillus genera, the biosynthesis of secondary metabolites is often controlled by gene clusters that include a specific transcription factor. Furthermore, global regulators such as VeA and LaeA, which form a velvet complex, are known to control the expression of numerous secondary metabolite gene clusters in response to light and other signals. It is highly probable that a similar regulatory network governs the production of this compound in Eupenicillium crustaceum.

Role in Fungal Metabolism and Signaling

The primary known biological activity of this compound and its analogs is their anti-insectan effect. This suggests a role in chemical defense for the producing fungus, protecting it from predation by insects and other fungivores. The production of such defensive compounds is a key aspect of the fungus's ecological strategy.

While the direct impact of this compound on the producing fungus's own signaling pathways is not well-documented, studies on other indole diterpenes have revealed interactions with cellular signaling. For instance, some indole diterpenes have been shown to modulate the PI3K/Akt signaling pathway in mammalian cells, which is involved in cell growth, proliferation, and survival. It is plausible that such compounds could have analogous roles in fungal systems, potentially influencing development, stress response, or sporulation. Further research is needed to elucidate these potential roles.

Experimental Protocols

The study of this compound involves a series of established experimental procedures, from fungal cultivation to compound identification.

Fungal Cultivation and Metabolite Extraction

A general workflow for obtaining and analyzing this compound is outlined below.

Protocol for Metabolite Extraction (General):

-

Cultivation: Grow the fungal strain (e.g., Eupenicillium crustaceum) on a suitable solid or in a liquid medium until sufficient biomass and/or sclerotia have formed.

-

Harvesting: Harvest the fungal mycelium and/or sclerotia by filtration or centrifugation.

-

Extraction: The harvested material is then subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Concentration: The solvent extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification of individual metabolites from a crude extract.

Protocol for HPLC Purification (General):

-

Column Selection: A reverse-phase C18 column is typically used for the separation of moderately polar compounds like aflavinines.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed to elute the compounds.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.

Structural Elucidation

The definitive identification of this compound requires a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indole ring, aliphatic protons of the diterpene core, signals for methyl groups, and hydroxyl protons. |

| ¹³C NMR | Resonances for sp² carbons of the indole ring and sp³ carbons of the diterpene skeleton, including carbons bearing hydroxyl groups. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₂₈H₄₁NO₂. |

| MS/MS | Fragmentation pattern showing losses of water, methyl groups, and cleavage of the diterpene ring. |

Conclusion and Future Directions

This compound is a fascinating fungal metabolite with demonstrated anti-insectan properties. While our understanding of its biosynthesis and regulation is growing, primarily through analogy with related indole diterpenes, further research is needed to fully characterize this specific compound. Future research should focus on:

-

Quantitative analysis: Determining the precise yield of this compound from various fungal producers.

-

Complete spectral characterization: Obtaining and publishing detailed ¹H and ¹³C NMR and HRMS data to serve as a reference for future studies.

-

Elucidation of its specific role in fungal metabolism: Investigating its direct effects on the producing fungus's development, stress response, and signaling pathways.

-

Exploration of other biological activities: Screening for other potential therapeutic or agricultural applications beyond its anti-insectan effects.

A deeper understanding of this compound will undoubtedly open new avenues for its application in pest management and potentially in drug development.

References

10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide for Enzyme Catalysis Research

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 10,11-Dihydro-24-hydroxyaflavinine as a model compound in enzyme catalysis research. It covers the biochemical properties, detailed experimental protocols for isolation and enzymatic assays, and the broader context of its biosynthetic origins and research applications.

Introduction

This compound is an indole (B1671886) diterpenoid, a class of structurally complex secondary metabolites produced by fungi.[1] It is a known analog of aflavinine, first isolated from the sclerotia of Aspergillus flavus.[2] This family of compounds, including this compound, is recognized for a range of biological activities, most notably anti-insectan properties.[2][3] Due to their intricate molecular architecture and bioactive potential, aflavinine derivatives serve as valuable model molecules for studying fungal metabolism, enzyme catalysis, and the biosynthesis of complex natural products. Their potential to interact with specific enzyme targets makes them of significant interest in drug discovery and development. This guide provides a framework for investigating the enzymatic interactions of this compound.

Biochemical Data and Enzyme Inhibition

While extensive quantitative enzymatic data for this compound is not widely published, research on closely related aflavinine analogs provides compelling evidence of their potential as enzyme inhibitors. This data serves as a critical starting point for investigating the target compound. For instance, an analog isolated from Aspergillus flavus GZWMJZ-288 demonstrated significant inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism.

Table 1: Enzyme Inhibition Data for Aflavinine Analogs

| Compound | Target Enzyme | IC50 (µM) | Source Organism | Reference |

| Aflavinine analog (Compound 5 ) | α-glucosidase | 29.22 ± 0.83 | Aspergillus flavus GZWMJZ-288 | [1] (From initial search) |

| This compound | Data not available | N/A | Aspergillus flavus, Eupenicillium crustaceum |

Note: The data presented is for a related aflavinine analog, highlighting the potential of this chemical class. Further research is required to determine the specific inhibitory constants (K_i_) and kinetic parameters (K_m_, k_cat_) for this compound.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a representative procedure for the isolation and purification of aflavinine derivatives from fungal cultures, adapted from methodologies for isolating metabolites from Aspergillus and Eupenicillium species.[4][5]

I. Fungal Culture and Harvest

-

Prepare a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice solid medium).

-

Inoculate the sterile medium with a culture of Aspergillus flavus or Eupenicillium crustaceum.[5]

-

Incubate the culture for 14-21 days at 25-28°C in darkness to allow for sufficient growth and secondary metabolite production.

-

Harvest the fungal biomass (mycelia and sclerotia) and the culture broth via filtration through several layers of cheesecloth.

II. Extraction

-

Lyophilize (freeze-dry) the harvested fungal biomass to remove water.

-

Grind the dried biomass into a fine powder.

-

Perform sequential solvent extraction on the powdered biomass, starting with a nonpolar solvent and increasing polarity. A typical sequence is:

-

n-Hexane (to remove lipids)

-

Chloroform or Dichloromethane (often contains aflavinines)[5]

-

Ethyl Acetate (B1210297)

-

Methanol

-

-

Agitate the biomass in each solvent for 12-24 hours at room temperature.

-

Filter the solvent after each extraction step. Combine the filtrates from the chloroform/dichloromethane and ethyl acetate steps, as these are most likely to contain the target compound.

-

Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to yield a crude extract.

III. Chromatographic Purification

-

Pre-adsorb the crude extract onto a small amount of silica (B1680970) gel.

-

Prepare a silica gel column chromatography system.

-

Load the pre-adsorbed crude extract onto the column.

-

Elute the column with a gradient solvent system, typically starting with 100% hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light and/or a ceric sulfate (B86663) stain).

-

Pool fractions containing compounds with similar Rf values that correspond to known aflavinine standards, if available.

-

Perform a secondary purification step on the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a methanol/water or acetonitrile/water gradient to achieve high purity.

-

Analyze the final purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure as this compound.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a standardized workflow for determining the inhibitory potential (IC50) of this compound against a target enzyme, using a chromogenic substrate.[6][7] This example is tailored for an enzyme like α-glucosidase.

I. Materials and Reagents

-

Purified target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

-

Assay Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 6.8)

-

This compound (dissolved in DMSO to create a stock solution)

-

Positive control inhibitor (e.g., Acarbose for α-glucosidase)

-

Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

-

96-well microplate

-

Microplate spectrophotometer

II. Assay Procedure

-

Reagent Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to prevent solvent interference.

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 50 µL of assay buffer, 20 µL of the diluted inhibitor solution, and 10 µL of the enzyme solution.

-

Negative Control: 50 µL of assay buffer, 20 µL of DMSO (or buffer), and 10 µL of the enzyme solution (represents 100% enzyme activity).

-

Positive Control: 50 µL of assay buffer, 20 µL of the positive control inhibitor solution, and 10 µL of the enzyme solution.

-

Blanks: Prepare a blank for each inhibitor concentration containing buffer and the inhibitor, but no enzyme, to correct for any absorbance from the compound itself.[8]

-

-

Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the substrate solution (pNPG) to all wells to start the reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the enzyme's activity.

-

Reaction Termination: Add 50 µL of the stop solution to all wells. The stop solution will change the pH, halting the enzymatic reaction and developing the color of the p-nitrophenol product.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

III. Data Analysis

-

Subtract the absorbance of the corresponding blank from each test well reading.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_inhibitor / Abs_negative_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of the Aflavinine Core

The biosynthesis of aflavinines, as indole diterpenoids, originates from the combination of the indole ring of tryptophan and a C20 diterpene unit derived from geranylgeranyl pyrophosphate (GGPP).[1] The process involves a series of enzymatic steps, including prenylation and complex cyclizations, to form the characteristic fused-ring structure.

Caption: Generalized biosynthetic pathway for the aflavinine indole diterpenoid core.

Experimental Workflow for Inhibitor Characterization

The investigation of a natural product like this compound as a potential enzyme inhibitor follows a structured workflow, from its acquisition to the final determination of its inhibitory characteristics.

Caption: Experimental workflow for characterizing a natural product as an enzyme inhibitor.

Conclusion and Future Directions

This compound represents a compelling starting point for research into novel enzyme inhibitors. While specific biochemical data for this compound remains to be fully elucidated, the known activity of its analogs suggests a high potential for interaction with medically relevant enzymes such as α-glucosidase. The protocols and workflows detailed in this guide provide a robust framework for isolating the compound from natural sources and systematically evaluating its inhibitory activity and mechanism of action. Future research should focus on obtaining quantitative kinetic data (IC50, K_i_) for this compound against a panel of enzymes to uncover its specific targets and advance its potential as a lead compound in drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Natural Occurrence of 10,11-Dihydro-24-hydroxyaflavinine in Eupenicillium crustaceum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, isolation, and characterization of 10,11-Dihydro-24-hydroxyaflavinine, an indole-diterpenoid secondary metabolite, from the fungus Eupenicillium crustaceum. This document synthesizes available research to offer detailed experimental protocols, quantitative data, and a visualization of the relevant biological and experimental workflows.

Introduction

Eupenicillium crustaceum, a fungus belonging to the family Trichocomaceae, is a known producer of various bioactive secondary metabolites.[1] Among these are aflavinines, a class of indole-diterpenoids originally discovered in Aspergillus species.[2][3] Research has led to the identification of a novel aflavinine analog, this compound, from the ascostromata of Eupenicillium crustaceum.[4][][6] This discovery is significant as it represents the first report of aflavinine compounds from a fungal genus other than Aspergillus.[1][4]

This compound, also referred to by its synonym 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is of interest to the scientific community for its potential biological activities, which may include anti-insectan properties, a characteristic of many aflavinine derivatives.[1][4][][6] This guide serves as a technical resource for researchers interested in the natural sourcing, isolation, and further investigation of this compound for potential therapeutic or biotechnological applications.

Quantitative Data

The production of aflavinine analogs in Eupenicillium crustaceum is localized within the sclerotioid ascostromata. While the primary research has quantified the major aflavinine analog, specific yield data for this compound is not detailed in the available literature. However, a quantitative analysis protocol for related compounds from the same fungal extract has been established.

Table 1: Physicochemical and Quantitative Data for Aflavinine Analogs from E. crustaceum

| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) | Concentration in Ascostromata (dry wt.) |

| This compound | 10,23,24,25-Tetrahydro-24-hydroxyaflavinine | C28H41NO2 | 423.63 | Not explicitly quantified, identified as a new analog. |

| 10,23-Dihydro-24,25-dehydroaflavinine | - | C28H39NO | 405.6 | ~2.8 mg/g |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the cultivation of Eupenicillium crustaceum and the subsequent isolation and analysis of its secondary metabolites.[1]

Fungal Cultivation and Fermentation

This protocol outlines the solid-substrate fermentation method used to cultivate Eupenicillium crustaceum (NRRL 3332) for the production of aflavinines.

-

Media Preparation: Cracked corn is moistened with distilled water (1:1, w/v) in fermentation flasks.

-

Sterilization: The moistened corn substrate is autoclaved to ensure sterility.

-

Inoculation: The sterile corn medium is inoculated with a spore suspension or mycelial fragments of E. crustaceum.

-

Incubation: The inoculated flasks are incubated under static conditions at an appropriate temperature (typically 25-28°C) in the dark.

-

Harvesting: After a sufficient incubation period to allow for fungal growth and the formation of ascostromata, the fungal biomass is harvested for extraction.

Extraction and Isolation of this compound

This protocol details the extraction and chromatographic purification of aflavinine analogs from the harvested fungal biomass.

-

Drying and Grinding: The harvested ascostromata are dried and then ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered biomass is subjected to sequential extraction with nonpolar and moderately polar organic solvents. A typical procedure involves an initial extraction with hexane (B92381), followed by extraction with chloroform (B151607).

-

Concentration: The resulting hexane and chloroform extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient: A solvent gradient is used to elute fractions of increasing polarity. For aflavinines, a gradient of ethyl acetate (B1210297) in hexane is commonly employed.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may require further purification by preparative HPLC to yield the pure compound.

Quantitative Analysis by HPLC

This protocol provides a method for the quantitative analysis of aflavinine analogs in the fungal extract.[1]

-

Standard Preparation: A series of standard solutions of a known aflavinine analog (e.g., 10,23-dihydro-24,25-dehydroaflavinine) are prepared in methanol (B129727), covering a concentration range of 0.5 to 5.0 mg/mL.

-

HPLC System: A reverse-phase HPLC system is used.

-

Column: C18 column (e.g., Beckman Ultrasphere, 5 µm particle size, 4.6 mm x 25 cm).[1]

-

Mobile Phase: Isocratic elution with 85% methanol in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

-

Injection: 10 µL aliquots of the standard solutions and the sample extract are injected.

-

Calibration Curve: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.

-

Quantification: The concentration of the aflavinine analog in the sample extract is determined by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway and experimental workflows described in this guide.

Caption: Generalized biosynthetic pathway of aflavinines.

Caption: Workflow for isolation and analysis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 10,11-Dihydro-24-hydroxyaflavinine from Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpene secondary metabolite produced by the fungus Aspergillus flavus. This class of compounds, known as aflavinines, has garnered significant interest due to its notable biological activities, particularly its insecticidal properties[1]. The complex molecular architecture of these compounds also makes them intriguing targets for natural product synthesis and derivatization in drug discovery programs. These application notes provide detailed protocols for the cultivation of Aspergillus flavus and the subsequent isolation and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₁NO₂ |

| Molecular Weight | 423.63 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform (B151607), ethyl acetate (B1210297), and methanol (B129727) |

| Storage | -20°C for long-term stability |

Table 2: Representative Yields from a 10 L Fermentation of Aspergillus flavus

| Purification Step | Total Biomass/Extract (g) | Yield of Target Compound (mg) | Purity (%) |

| Fungal Mycelia (wet weight) | 500 - 800 g | - | - |

| Crude Ethyl Acetate Extract | 15 - 25 g | - | < 5 |

| Silica (B1680970) Gel Chromatography Fraction | 1.5 - 3.0 g | 150 - 300 | ~40-60 |

| Preparative HPLC | - | 50 - 100 | > 95 |

Note: Yields are estimates and can vary depending on the Aspergillus flavus strain, fermentation conditions, and extraction efficiency.

Table 3: Spectroscopic Data for this compound Characterization

| Technique | Key Data Points |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.5-7.0 (m, 4H, aromatic), 3.5-4.0 (m, various), ~1.2 (s, 6H, gem-dimethyl), other aliphatic signals. (Specific shifts to be compared with reference spectra of known aflavinine analogs) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 140-120 (aromatic carbons), ~70 (carbon with hydroxyl group), various aliphatic carbons. (Specific shifts to be compared with reference spectra of known aflavinine analogs) |

| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₂₈H₄₂NO₂⁺, found value should be within ± 5 ppm. |

Experimental Protocols

Protocol 1: Fermentation of Aspergillus flavus

This protocol outlines the liquid fermentation of Aspergillus flavus for the production of this compound.

Materials:

-

Aspergillus flavus strain (known producer of aflavinines)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks or fermenter

-

Incubator shaker

Procedure:

-

Activation of Fungal Strain: Inoculate the Aspergillus flavus strain onto PDA plates and incubate at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture: Aseptically transfer a small piece of the sporulated agar into a 250 mL flask containing 100 mL of PDB. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

-

Large-Scale Fermentation: Inoculate a 10 L fermenter containing PDB with the seed culture (5% v/v). Maintain the fermentation at 28°C with an agitation of 150 rpm and aeration for 10-14 days. Production of secondary metabolites is often enhanced under conditions of nutrient limitation or stress.

Protocol 2: Extraction of Crude Secondary Metabolites

This protocol describes the extraction of the crude secondary metabolite mixture from the fungal culture.

Materials:

-

Ethyl acetate (EtOAc)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvesting Mycelia: Separate the fungal mycelia from the fermentation broth by filtration through a Buchner funnel.

-

Mycelia Extraction:

-

Homogenize the collected mycelia.

-

Extract the homogenized mycelia three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Extract the filtered fermentation broth three times with an equal volume of ethyl acetate in a large separatory funnel.

-

Combine all ethyl acetate extracts.

-

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Further Extraction (Optional): The remaining mycelial cake can be further extracted with 80% aqueous acetone to recover more polar compounds. This extract can be concentrated and then partitioned with ethyl acetate.

Protocol 3: Isolation and Purification of this compound

This protocol details the chromatographic purification of the target compound from the crude extract.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Solvents: n-hexane, ethyl acetate, methanol

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Silica Gel Column Chromatography (Fractionation):

-

Prepare a silica gel column with a slurry of silica gel in n-hexane.

-

Dissolve the crude extract in a minimal amount of chloroform or dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 1:1 v/v), and finally with methanol.

-

Collect fractions of 50-100 mL and monitor the separation by TLC, visualizing the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative HPLC (Final Purification):

-

Concentrate the combined fractions from the silica gel chromatography.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Purify the target compound using a preparative HPLC system equipped with a C18 column.

-

Use a gradient elution system of water and acetonitrile, for example, starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the pure compound.

-

Visualizations

References

Application Note: Quantification of 10,11-Dihydro-24-hydroxyaflavinine Using High-Performance Liquid Chromatography

Abstract

This document describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 10,11-Dihydro-24-hydroxyaflavinine, a fungal metabolite produced by Aspergillus flavus.[] Due to the absence of a standardized, published method for this specific compound, this application note provides a comprehensive, hypothetical protocol based on established principles for the analysis of indole (B1671886) alkaloids and other fungal secondary metabolites.[2][3][4] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both acidified with formic acid, and UV detection. This document is intended to serve as a detailed starting point for researchers, scientists, and drug development professionals for developing and validating a robust analytical method for this compound.

Introduction

This compound is an indole alkaloid metabolite produced by the fungus Aspergillus flavus.[] As a secondary metabolite, its quantification in fungal cultures and extracts is crucial for research in natural product discovery, metabolic engineering, and for evaluating its potential biological activities, such as its known insecticidal properties. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such compounds in complex matrices. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound.

Proposed HPLC Method

Based on the chemical properties of indole alkaloids, a reversed-phase chromatographic method is proposed. The non-polar nature of the aflavinine core structure suggests good retention on a C18 stationary phase, while the hydroxyl and indole moieties provide sufficient polarity for elution with a standard water/acetonitrile mobile phase. The indole chromophore allows for sensitive UV detection.

Chromatographic Conditions

| Parameter | Proposed Value |

| HPLC System | Any standard HPLC system with a gradient pump and UV-Vis detector |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm and 280 nm (Indole alkaloids typically absorb in this range)[5] |

| Injection Volume | 10 µL |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation (from Fungal Culture)

-

Extraction: Lyophilize the fungal mycelium or use the culture filtrate. Extract a known amount (e.g., 1 g of dried mycelium or 10 mL of filtrate) with three volumes of ethyl acetate (B1210297) or methanol with sonication for 30 minutes.[6][7]

-

Concentration: Combine the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 2 mL) of methanol.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before injection.

Hypothetical Method Validation Data

The following tables present hypothetical data to illustrate the expected performance of the proposed method upon validation.

Linearity and Range

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 12,500 |

| 1.0 | 25,200 |

| 5.0 | 124,800 |

| 10.0 | 251,000 |

| 25.0 | 627,500 |

| 50.0 | 1,255,000 |

| Correlation Coefficient (r²) | > 0.999 |

Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |

| Low (LQC) | 1.5 | < 2.0% | < 3.0% |

| Medium (MQC) | 20.0 | < 1.5% | < 2.5% |

| High (HQC) | 40.0 | < 1.0% | < 2.0% |

Accuracy (Recovery)

| Spike Level | Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Low | 5.0 | 4.95 | 99.0% |

| Medium | 15.0 | 15.21 | 101.4% |

| High | 30.0 | 29.70 | 99.0% |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.50 |

Visual Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from fungal culture to data analysis.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the quantification of this compound by RP-HPLC. The proposed method is based on established analytical principles for similar compounds and offers a solid foundation for researchers to develop and validate a robust, reliable, and accurate analytical procedure. The provided chromatographic conditions, experimental protocols, and hypothetical performance data serve as a comprehensive guide for the implementation of this method in a laboratory setting. Further optimization and validation will be necessary to confirm the method's suitability for specific sample matrices and research objectives.

References

- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Application Notes and Protocols: Elucidating the Biosynthetic Pathway of Aflavinines Using 10,11-Dihydro-24-hydroxyaflavinine as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflavinines are a class of indole (B1671886) diterpenoid secondary metabolites produced by various fungi, notably species of Aspergillus.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including anti-insectan and antiviral properties.[1][2] The elucidation of their biosynthetic pathways is crucial for understanding their production, enabling metabolic engineering for improved yields, and facilitating the discovery of novel analogs with enhanced therapeutic potential. This document provides detailed application notes and protocols for investigating the biosynthetic pathway of aflavinines, with a specific focus on the role of hydroxylated intermediates like 10,11-Dihydro-24-hydroxyaflavinine. While the precise biosynthetic pathway of this compound is not extensively documented, this guide offers a generalized framework and experimental strategies based on known indole diterpene and fungal secondary metabolite biosynthesis.[3][4]

Proposed Biosynthetic Pathway of Hydroxylated Aflavinines

The biosynthesis of aflavinines is thought to proceed through a common indole diterpene pathway, involving the convergence of the indole and terpenoid biosynthetic routes. A core aflavinine scaffold is likely synthesized first and then subjected to various modifications, including hydroxylations, to generate a diverse array of aflavinine congeners.[1][2] The formation of this compound can be hypothesized to occur as a late-stage modification of an earlier aflavinine intermediate.

A putative biosynthetic pathway is depicted below:

Data Presentation: Known Aflavinine Derivatives and Biosynthetic Enzymes

The study of aflavinine biosynthesis is informed by the characterization of various derivatives and the enzymes involved in related pathways.

| Aflavinine Derivative | Producing Organism | Key Structural Features | Reference |

| Aflavinine | Aspergillus flavus | Core aflavinine scaffold | [1] |

| 20-Hydroxy aflavinine | Aspergillus flavus | Hydroxylation at C-20 | [1][2] |

| 20,25-Dihydroxy aflavinine | Aspergillus flavus | Dihydroxylation at C-20 and C-25 | [2] |

| 10,11-Dihydro-11,12-dehydro-20-hydroxy Aflavinine | Aspergillus sp. | Dihydro, dehydro, and hydroxyl modifications | [5] |

| 24,25-Dehydro-10,11-dihydro-20-hydroxy Aflavinine | Aspergillus sp. | Dehydro, dihydro, and hydroxyl modifications | [5] |

| Aflavazole | Aspergillus flavus | Carbazole metabolite | [1] |

| Enzyme Class | Function in Indole Diterpene Biosynthesis | Example Genes/Enzymes | Reference |

| Prenyltransferases | Attachment of isoprenoid moiety to indole | LtmM, TerM, PaxM | [4] |

| Terpene Cyclases | Cyclization of the diterpene backbone | IdtA, IdtS | [3] |

| Flavin-dependent Monooxygenases (FMOs) | Oxygenation reactions | LtmM | [4] |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation and other oxidative modifications | LtmQ, LtmP, TerQ, Terp | [4][6] |

| Oxidoreductases | Reduction/oxidation reactions | aflX | [7] |

Experimental Protocols for Biosynthetic Pathway Elucidation

The following protocols provide a roadmap for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

Identification of the Aflavinine Biosynthetic Gene Cluster (BGC)

Fungal secondary metabolite biosynthetic genes are often organized in co-regulated gene clusters.[8][9][10] Identifying the aflavinine BGC is a critical first step.

Workflow:

Protocol:

-

Genome Sequencing: Obtain a high-quality genome sequence of the aflavinine-producing fungal strain.

-

Bioinformatic Analysis: Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict BGCs within the genome. Look for clusters containing genes homologous to known indole diterpene biosynthetic enzymes (e.g., terpene cyclases, prenyltransferases, cytochrome P450 monooxygenases).

-

Gene Deletion: Target a key gene within the putative BGC (e.g., the terpene cyclase) for deletion using CRISPR-Cas9 or other gene editing techniques.

-

Metabolite Profiling: Culture the wild-type and mutant strains under conditions conducive to aflavinine production. Analyze the culture extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare their metabolite profiles.

-

Confirmation: The absence of aflavinine and its derivatives in the mutant strain confirms the involvement of the targeted gene cluster in its biosynthesis.

Functional Characterization of a Putative Hydroxylase

To confirm the role of a specific cytochrome P450 monooxygenase in the 24-hydroxylation step, heterologous expression and in vitro assays are employed.

Workflow:

Protocol:

-

Gene Isolation and Cloning: Isolate the candidate hydroxylase gene (a cytochrome P450) from the BGC and clone it into a suitable expression vector for a heterologous host such as Saccharomyces cerevisiae or Escherichia coli.

-

Heterologous Expression and Purification: Express the recombinant protein in the chosen host and purify it using standard chromatographic techniques (e.g., affinity chromatography).

-

Substrate Synthesis/Isolation: Obtain the putative substrate, 10,11-Dihydroaflavinine. This may require chemical synthesis or isolation from a mutant strain that accumulates this intermediate.

-